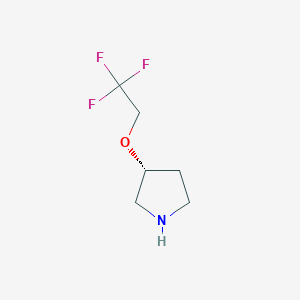
alpha,alpha'-((Isotridecylimino)bis(methylene))bis(1H-imidazole-1-ethanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through cyclization reactions. One common method is the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions
Industrial Production Methods
Industrial production of imidazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of ionic liquids as catalysts, which can be recovered and reused without significant loss of activity .
Chemical Reactions Analysis
Types of Reactions
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) can undergo various chemical reactions, including:
Oxidation: Imidazole rings can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert imidazole rings to imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while nucleophilic substitution can introduce alkyl or aryl groups onto the ring .
Scientific Research Applications
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can bind to metal ions and active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar chemical properties.
2-Methylimidazole: Known for its use in pharmaceuticals and as a curing agent for epoxy resins.
4,5-Dihydro-1H-imidazole: Used in the synthesis of various bioactive compounds.
Uniqueness
3,3’-((11-Methyldodecyl)azanediyl)bis(1-(1H-imidazol-1-yl)propan-2-ol) is unique due to its specific structural features, including the 11-methyldodecyl group and the bis(imidazolyl)propan-2-ol moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
79111-59-4 |
|---|---|
Molecular Formula |
C25H45N5O2 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
1-[(2-hydroxy-3-imidazol-1-ylpropyl)-(11-methyldodecyl)amino]-3-imidazol-1-ylpropan-2-ol |
InChI |
InChI=1S/C25H45N5O2/c1-23(2)11-9-7-5-3-4-6-8-10-14-28(17-24(31)19-29-15-12-26-21-29)18-25(32)20-30-16-13-27-22-30/h12-13,15-16,21-25,31-32H,3-11,14,17-20H2,1-2H3 |
InChI Key |
YWOOPFAIXCXKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCN(CC(CN1C=CN=C1)O)CC(CN2C=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



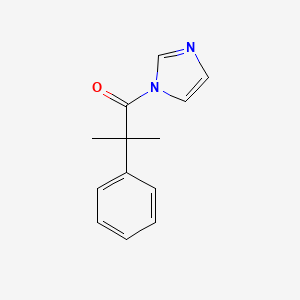
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
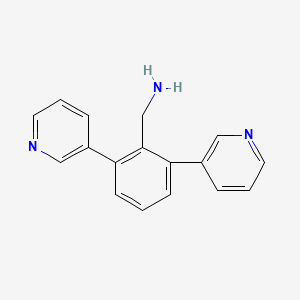
![6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
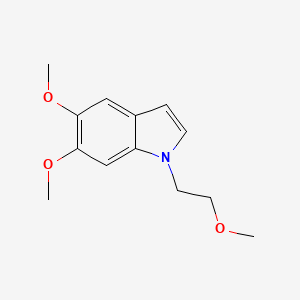
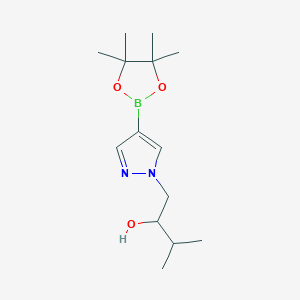
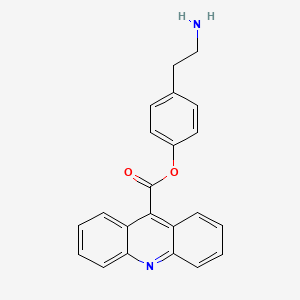

![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)

![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)

